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Compound of Interest

Methyl 3-fluoro-5-hydroxy-4-
Compound Name:

methoxybenzoate
CAS No.: 838856-88-5
Cat. No.: B3029923

Get Quote

Executive Summary

Target Molecule: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate CAS Registry Number:
838856-88-5 Molecular Formula:

Molecular Weight: 200.16 g/mol Primary Application: Advanced intermediate for kinase
inhibitors (e.g., EGFR/VEGFR tyrosine kinase scaffolds) and multi-substituted bioactive phenyl
fragments.

Synthesis Challenge: The primary challenge lies in the regioselective introduction of the
hydroxyl group at position 5 on the benzoate core, specifically in the presence of the ortho-
directing methoxy group (position 4) and the meta-directing ester (position 1), while preserving
the fluorine atom at position 3.

Selected Route: This guide details a Bromination-Borylation-Oxidation (BBO) sequence. Unlike
classical formylation/Dakin oxidation routes which often suffer from low yields on electron-
deficient benzoates, the BBO route utilizes modern palladium-catalyzed cross-coupling logic to
ensure high regiofidelity and yield.
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Retrosynthetic Analysis

The target molecule is a penta-substituted benzene ring. Disconnection analysis reveals Methyl
3-fluoro-4-methoxybenzoate as the optimal commercial starting material.

e Precursor: Methyl 3-fluoro-4-methoxybenzoate (CAS 369-30-2).[1][2]

o Transformation 1 (C-H Functionalization): Electrophilic aromatic substitution to install a
halogen handle at C5. Analysis of directing groups (Section 3.1) confirms C5 as the most
activated position.

e Transformation 2 (C-O Bond Formation): Conversion of the halogen handle to a hydroxyl
group via a boronate intermediate.

Synthesis Pathway Diagram

Step 1: NBS, MeCN Step 2: Pd(dppf)CI2, B2pin2
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Methyl
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Caption: Three-step synthesis via regioselective bromination and palladium-catalyzed
borylation.

Detailed Experimental Protocols
Step 1: Regioselective Bromination

Objective: Install a bromine atom at position 5. Mechanism: Electrophilic Aromatic Substitution
(EAS). Regiochemistry Logic:

e -OMe (Pos 4): Strong activator, ortho/para director. Directs to C3 and C5. (C3 is blocked by
F).[3]

e -COOMe (Pos 1): Deactivator, meta director. Directs to C3 and C5.

o -F (Pos 3): Weak deactivator, ortho/para director.
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» Conclusion: Electronic vectors of both the strongest activator (-OMe) and the ester
synergistically direct substitution to C5.

Reagents & Materials:

Reagent Equiv. Role
Methyl 3-fluoro-4-

1.0 Substrate
methoxybenzoate
N-Bromosuccinimide (NBS) 1.1 Brominating Agent
Acetonitrile (MeCN) Solvent Polar Aprotic Solvent

| Ammonium Acetate (

) | 0.1 | Catalyst (Proton source) |

Protocol:

o Charge a reaction vessel with Methyl 3-fluoro-4-methoxybenzoate (1.0 eq) and Acetonitrile
(10 mL/g).

e Add Ammonium Acetate (0.1 eq) to catalyze the polarization of NBS.

e Cool the mixture to 0°C.

o Add NBS (1.1 eq) portion-wise over 30 minutes to control exotherm.

 Allow the reaction to warm to room temperature (25°C) and stir for 4-6 hours.

e Monitor: Check via TLC (Hexane:EtOAc 8:1) or HPLC.[4][5] The product is less polar than
the starting material.

o Workup: Concentrate MeCN under reduced pressure. Dissolve residue in Ethyl Acetate.[3][6]
Wash with water (

) and brine (
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). Dry over

[3]

 Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-10%
EtOAc in Hexanes).

 Yield Expectation: 85-92%.

Step 2: Miyaura Borylation

Objective: Convert the aryl bromide to an aryl boronate ester. Note: This method is preferred
over Lithium-Halogen exchange to avoid attacking the methyl ester at C1.

Reagents & Materials:

Reagent Equiv. Role

Intermediate 1 (Aryl
. 1.0 Substrate
Bromide)

| Bis(pinacolato)diboron (

)| 1.2 | Boron Source | |

| 0.03 | Catalyst | | Potassium Acetate (KOACc) | 3.0 | Base | | 1,4-Dioxane | Solvent | Anhydrous
Solvent |

Protocol:
¢ In a glovebox or under Argon stream, combine Intermediate 1,

, KOAc, and
in a pressure vial.

e Add anhydrous 1,4-Dioxane (degassed).

¢ Seal the vial and heat to 90°C for 4—12 hours.
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e Monitor: Reaction is complete when the bromide is consumed (LCMS).

o Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
[3][7] Concentrate the filtrate.

 Purification: Pass through a short silica plug (eluting with 20% EtOAc/Hexane) to remove
excess boron reagents. Use immediately in Step 3.

Step 3: Oxidative Hydroxylation

Objective: Convert the boronate ester to the phenol (hydroxyl group).

Reagents & Materials:

Reagent Equiv. Role

Intermediate 2 (Boronate) 1.0 Substrate

| Hydrogen Peroxide (

, 30%) | 3.0 | Oxidant | | Sodium Hydroxide (NaOH, 1M) | 1.0 | Base/Activator | | THF / Water |
1:1 | Solvent System |

Protocol:
e Dissolve Intermediate 2 in THF. Cool to 0°C.[3]

e Add NaOH (1M) solution dropwise. (Note: Control pH to ~8-9 to avoid hydrolyzing the methyl
ester at C1. If hydrolysis occurs, re-esterification with MeOH/H2S04 will be required).

e Add

(30%) dropwise.[8] The reaction is exothermic.

» Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

e Quench: Carefully add saturated
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(Sodium Thiosulfate) to quench excess peroxide. Test with starch-iodide paper (should

remain white).

 Acidification: Adjust pH to ~6 using 1M HCI. Do not go too acidic to prevent decarboxylation

or ester hydrolysis.

o Extraction: Extract with Ethyl Acetate (

).

¢ Purification: Column chromatography (SiO2, Hexane:EtOAc gradient 10%

40%).

e Final Product: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (White to off-white solid).

Analytical Validation (Self-Validating System)

Upon isolation, the product must meet the following structural criteria to confirm the

regiochemistry.

Analytical Method

Expected Signal

Structural Confirmation

1H NMR (DMSO-d6)

Two aromatic singlets (or

doublets with

Confirms 1,3,4,5-substitution
pattern. If protons were
adjacent, they would show

ortho-coupling (

Hz).

Broad singlet at

1H NMR (OH) Confirms presence of Phenol.
9.5-10.5 ppm
Single peak at

19F NMR Confirms retention of Fluorine.
-130 to -140 ppm

LC-MS or Confirms Molecular Weight.
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Regiochemistry Check: In the 1H NMR, the proton at C2 should appear as a doublet of
doublets (coupling to F and potentially meta-coupling to C6-H). The proton at C6 should appear
as a doublet (meta-coupling to C2-H). The absence of ortho-coupling (

Hz) rules out the 2-isomer or 6-isomer.

Safety & Handling

e Fluorinated Compounds: While the fluorine is bound to the ring, combustion can release HF.
Use standard fume hood precautions.

o Palladium Catalysts:

is toxic. Handle in a glovebox or with rigorous dust control.

» Peroxides: Step 3 involves

in THF, which can form organic peroxides. Quench completely with thiosulfate before
concentrating. Never concentrate the reaction mixture to dryness without testing for
peroxides.
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o Preparation of Methyl 3-fluoro-4-methoxybenzoate (Starting Material)

o General Procedure for Bromination of Deactivated Anisoles: Title: Regioselective
bromination of activated aromatic compounds using N-bromosuccinimide. Context: Validates
the direction of NBS to the position ortho to the methoxy group. Source:Journal of Organic
Chemistry.

o Miyaura Borylation & Oxidation Sequence

[¢]

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
Author: N. Miyaura & A. Suzuki.
Source:Chemical Reviews, 95(7), 2457-2483.

[e]

o

[¢]

URL:[Link]

o Title: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubs.acs.org/doi/10.1021/cr00039a007
https://www.benchchem.com/product/b3029923/docs?utm_src=pdf-body#technical-guide-synthesis-of-methyl-3-fluoro-5-hydroxy-4-methoxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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